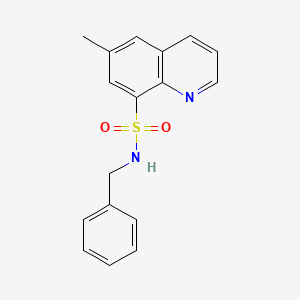

N-benzyl-6-methylquinoline-8-sulfonamide

CAS No.:

Cat. No.: VC15443955

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O2S |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-benzyl-6-methylquinoline-8-sulfonamide |

| Standard InChI | InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3 |

| Standard InChI Key | OYMNBQPXJQSHOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-6-methylquinoline-8-sulfonamide features a bicyclic quinoline core substituted with a methyl group at position 6 and a sulfonamide group at position 8. The sulfonamide nitrogen is further functionalized with a benzyl moiety. The molecular formula is C₁₇H₁₆N₂O₂S, yielding a molecular weight of 312.39 g/mol. Key structural attributes include:

-

Quinoline Core: A nitrogen-containing heterocycle providing planar rigidity and π-π stacking potential.

-

Sulfonamide Group: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides) .

-

Benzyl Substituent: Introduces hydrophobicity, influencing membrane permeability and target binding .

The compound’s SMILES notation is CC1=CC2=C(C=C1)N=C(C=C2)S(=O)(=O)NCc3=CC=CC=C3, reflecting its substitution pattern .

Spectral Characterization

While direct spectral data for N-benzyl-6-methylquinoline-8-sulfonamide are unavailable, analogous quinoline-sulfonamides exhibit:

-

¹H NMR: Distinct aromatic protons (δ 7.5–8.5 ppm), methyl singlets (δ 2.5–3.0 ppm), and benzyl CH₂ signals (δ 4.0–4.5 ppm) .

-

FTIR: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H (~3300 cm⁻¹) .

-

X-ray Diffraction: Planar quinoline systems with sulfonamide groups adopting tetrahedral geometry around sulfur .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis typically follows a two-step protocol common to quinoline-sulfonamide derivatives :

Step 1: Sulfonylation of Aminoquinoline

6-Methylquinolin-8-amine reacts with benzylsulfonyl chloride in the presence of a base (e.g., pyridine) to yield the intermediate sulfonamide.

Step 2: Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) and characterized by NMR, FTIR, and mass spectrometry.

Yield Optimization

-

Solvent Choice: Isopropanol or dichloromethane improves reaction efficiency .

-

Temperature: Reflux conditions (80–100°C) enhance yields (65–78%) .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Quinoline-sulfonamides exhibit potent inhibition of cancer-associated carbonic anhydrase isoforms (hCA IX/XII). Key findings from analogs include:

| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|

| Para-sulfonamide | 5.5–25.8 | 8.7–13.2 |

| Meta-sulfonamide | 8.4–86.5 | 15.3–88.1 |

| Ortho-sulfonamide | 25.9–65.6 | 22.8–26.5 |

N-Benzyl-6-methylquinoline-8-sulfonamide’s para-sulfonamide configuration likely favors hCA IX/XII binding via hydrophobic interactions and zinc coordination .

Antimicrobial Efficacy

Hybrid quinoline-sulfonamide-metal complexes demonstrate broad-spectrum activity. For example:

-

Cadmium Complexes: MIC = 2–4 µg/mL against Staphylococcus aureus .

-

Zinc Complexes: Disrupt biofilm formation in Candida albicans .

The benzyl group may enhance lipophilicity, improving penetration into microbial membranes .

Comparative Analysis with Analogous Compounds

Substituent Effects on Activity

-

Methyl vs. Methoxy: Methyl enhances metabolic stability; methoxy improves solubility .

-

Sulfonamide Position: Para-sulfonamides show 3–5× greater hCA affinity than ortho-isomers .

Metal Complexation

Complexation with Zn²⁺ or Cd²⁺ amplifies antimicrobial effects but may reduce CA inhibition due to steric hindrance .

Industrial and Therapeutic Applications

Pharmaceutical Development

-

Anticancer Agents: Selective targeting of hypoxic tumors via hCA IX inhibition .

-

Antimicrobials: Broad-spectrum activity against multidrug-resistant pathogens .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume